N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Description
N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and a cyclopropanamine-linked methyl group at the 2-position. Its hydrobromide salt (CAS: 1210294-38-4) has a molecular formula of C₁₂H₁₃BrClN₃O and a molecular weight of 330.61 g/mol . The base compound (CAS: 791079-97-5) has a purity of ≥95% and is commercially available in milligram to gram quantities for research purposes .
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFYORTHJQNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and hydrazine hydrate.
Formation of Hydrazide: The 2-chlorobenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide is then cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring.
Alkylation: The oxadiazole is alkylated with cyclopropylamine to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and antitubercular agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
N-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS: 790263-66-0)
- Molecular Formula : C₁₁H₁₁N₄O₃
- Molecular Weight : 260.25 g/mol
- Key Differences : The 3-nitrophenyl substituent introduces strong electron-withdrawing effects compared to the 2-chlorophenyl group in the target compound. This alters electronic properties and may influence reactivity or binding interactions.
- Commercial Availability : Available in 250 mg to 1 g quantities (pricing: $197–$399) .
5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS: 266692-21-1)
- Molecular Formula : C₁₄H₈ClF₃N₃O
- Molecular Weight : 341.68 g/mol
- Key Differences: Replaces the cyclopropanamine group with a trifluoromethylphenyl moiety and substitutes the phenyl ring with a chloropyridine.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (Compounds 7c–7f)
- Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂
- Molecular Weights : 375–389 g/mol
- Key Differences : These analogs incorporate a sulfanyl-linked propanamide chain and a thiazolylmethyl group instead of the cyclopropanamine moiety. The additional sulfur atoms and amide groups may enhance hydrogen-bonding capacity.
Thiadiazole-Based Analogues
(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide
- Molecular Formula : C₂₀H₁₇ClN₄O₂S
- Key Differences: Replaces the oxadiazole ring with a thiadiazole and introduces a cinnamoylamino side chain. The sulfur atom in thiadiazole may alter electronic distribution and metabolic stability .
Physicochemical and Commercial Comparison
Key Insights from Structural Variations
Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 3-nitrophenyl analog (Compound A) may exhibit higher electrophilicity due to the nitro group . Cyclopropanamine vs.
Synthetic Accessibility :
- The target compound and its 3-nitrophenyl analog are both commercially available, suggesting established synthetic routes. However, discontinuation of larger quantities (e.g., 250 mg hydrobromide salt) may indicate challenges in scaling production .
Potential Applications: Oxadiazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The thiazole-containing analogs (Compounds 7c–7f) were characterized for chemical properties but lack reported bioactivity data .
Biological Activity
N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 239.69 g/mol
- CAS Number : 791079-97-5
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzohydrazide with various reagents to form the oxadiazole ring. The cyclopropanamine moiety is introduced subsequently to yield the final product. The detailed synthesis pathway includes:
- Formation of the oxadiazole via cyclization reactions.
- Introduction of the cyclopropanamine group through nucleophilic substitution.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
In vitro tests have revealed that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, indicating their potential as therapeutic agents against resistant strains.
Anticancer Activity
Recent studies have focused on the anticancer properties of oxadiazole derivatives. For example, a study reported that compounds with similar structures were evaluated for cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated:
- Cell Viability Reduction : Significant reduction in cell viability was observed at varying concentrations.
- Mechanism of Action : Apoptosis induction was suggested as a primary mechanism through which these compounds exert their effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in PMC examined various 1,3,4-oxadiazole derivatives for their antimicrobial properties. The results highlighted that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal pathogens . -
Anticancer Evaluation :
A recent investigation into this compound revealed its potential to inhibit tumor growth in vitro. The study utilized several cancer cell lines and demonstrated a dose-dependent response in cell proliferation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
